molecular formula C8H11N3O2 B11785386 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B11785386
M. Wt: 181.19 g/mol
InChI Key: WAPGXHRJOSTYFU-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is unique due to its specific functional groups and the resulting properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 184.20 g/mol
  • CAS Number : 1883347-31-6
  • Orexin Receptor Antagonism :
    • Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as non-peptide antagonists of orexin receptors (OX1 and OX2). These receptors are crucial in regulating sleep-wake cycles and energy homeostasis. Studies indicate that antagonism of these receptors can lead to increased REM and NREM sleep while decreasing alertness and locomotion in animal models .
  • Inhibition of Heparanase-1 (HPSE1) :
    • Recent research has demonstrated that related compounds exhibit potent inhibitory activity against HPSE1, an enzyme involved in the degradation of heparan sulfate proteoglycans. Inhibiting HPSE1 may provide therapeutic benefits in cancer treatment and kidney diseases .
  • P2X7 Receptor Modulation :
    • Some derivatives have been characterized as modulators of the P2X7 receptor, which plays a role in inflammatory responses and pain perception. This modulation can potentially lead to new treatments for chronic pain conditions and inflammatory diseases .

Biological Activity Summary

Biological ActivityMechanism of ActionReferences
Orexin receptor antagonismDecreases alertness; increases REM/NREM sleep
Inhibition of HPSE1Potential anti-cancer and renal protective effects
P2X7 receptor modulationInvolvement in pain and inflammation management

Case Study 1: Orexin Receptor Antagonism

A study conducted by Jenck et al. (2007) explored the effects of tetrahydroimidazo[1,2-a]pyrazine derivatives on sleep patterns in rat models. The findings revealed that these compounds significantly increased the duration of both REM and NREM sleep while reducing active wakefulness, suggesting their potential use in treating sleep disorders .

Case Study 2: HPSE1 Inhibition

In a recent investigation published in 2024, a derivative of tetrahydroimidazo[1,2-a]pyrazine was shown to possess high selectivity for HPSE1 over other glucuronidases. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy against cancer .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h3,5-6,9H,2,4H2,1H3

InChI Key

WAPGXHRJOSTYFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=NC=CN2CCN1

Origin of Product

United States

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